N-(4-(dimethylamino)but-2-yn-1-yl)-2-methoxy-5-methylbenzenesulfonamide N-(4-(dimethylamino)but-2-yn-1-yl)-2-methoxy-5-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1396813-92-5
VCID: VC7361094
InChI: InChI=1S/C14H20N2O3S/c1-12-7-8-13(19-4)14(11-12)20(17,18)15-9-5-6-10-16(2)3/h7-8,11,15H,9-10H2,1-4H3
SMILES: CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC#CCN(C)C
Molecular Formula: C14H20N2O3S
Molecular Weight: 296.39

N-(4-(dimethylamino)but-2-yn-1-yl)-2-methoxy-5-methylbenzenesulfonamide

CAS No.: 1396813-92-5

Cat. No.: VC7361094

Molecular Formula: C14H20N2O3S

Molecular Weight: 296.39

* For research use only. Not for human or veterinary use.

N-(4-(dimethylamino)but-2-yn-1-yl)-2-methoxy-5-methylbenzenesulfonamide - 1396813-92-5

Specification

CAS No. 1396813-92-5
Molecular Formula C14H20N2O3S
Molecular Weight 296.39
IUPAC Name N-[4-(dimethylamino)but-2-ynyl]-2-methoxy-5-methylbenzenesulfonamide
Standard InChI InChI=1S/C14H20N2O3S/c1-12-7-8-13(19-4)14(11-12)20(17,18)15-9-5-6-10-16(2)3/h7-8,11,15H,9-10H2,1-4H3
Standard InChI Key FQQYRHLZFFXJLD-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC#CCN(C)C

Introduction

Structural and Molecular Characterization

Core Molecular Architecture

The compound’s structure features a benzenesulfonamide backbone substituted at the 2-position with a methoxy group (-OCH₃) and at the 5-position with a methyl group (-CH₃). The sulfonamide group (-SO₂NH-) is linked to a 4-(dimethylamino)but-2-yn-1-yl chain, introducing both alkyne and tertiary amine functionalities. This hybrid structure merges aromatic, polar, and unsaturated motifs, which are often leveraged in medicinal chemistry for target binding and metabolic stability.

Molecular Formula and Weight

The molecular formula C₁₄H₂₀N₂O₃S corresponds to a molecular weight of 296.39 g/mol. Key contributors to the molecular mass include the sulfonamide group (contributing 80.06 g/mol) and the dimethylamino-alkyne side chain (85.11 g/mol). The methoxy and methyl substituents add 31.03 g/mol and 15.03 g/mol, respectively.

Table 1: Molecular Data

PropertyValue
CAS No.1396813-92-5
IUPAC NameN-[4-(Dimethylamino)but-2-ynyl]-2-methoxy-5-methylbenzenesulfonamide
SMILESCC1=CC(=C(C=C1)OC)S(=O)(=O)NCC#CCN(C)C
InChI KeyFQQYRHLZFFXJLD-UHFFFAOYSA-N
PubChem CID71792437

Synthesis and Reactivity

General Sulfonamide Synthesis

Sulfonamides are typically synthesized via the reaction of a sulfonyl chloride with an amine. For this compound, the proposed route involves:

  • Preparation of 2-methoxy-5-methylbenzenesulfonyl chloride through chlorosulfonation of 2-methoxy-5-methyltoluene.

  • Reaction with 4-(dimethylamino)but-2-yn-1-amine in the presence of a base (e.g., pyridine) to form the sulfonamide bond.

Mechanistic Considerations

The alkyne moiety in the side chain introduces potential for further functionalization. For instance, rhodium-catalyzed cycloadditions involving similar sulfonamide-alkyne structures have been reported for constructing polycyclic frameworks . The dimethylamino group may act as a directing group in metal-mediated reactions or stabilize intermediates through electronic effects.

Table 2: Synthetic Precursors and Conditions

PrecursorRoleReaction Conditions
2-Methoxy-5-methyltolueneAromatic substrateChlorosulfonation (ClSO₃H)
4-(Dimethylamino)but-2-yn-1-amineNucleophileBase (e.g., Et₃N), polar aprotic solvent

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